molecular formula C17H16N6O5 B2537725 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1448075-54-4

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2537725
CAS No.: 1448075-54-4
M. Wt: 384.352
InChI Key: JNPGGWTXNHPHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Attachment of the Acetamide Group: The benzodioxole is then reacted with chloroacetic acid to form 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid.

    Formation of the Pyridazinone Moiety: This involves the reaction of hydrazine with ethyl acetoacetate to form 6-oxo-1,6-dihydropyridazine.

    Coupling of the Triazole Group: The pyridazinone is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent to form the desired triazole derivative.

    Final Coupling Reaction: The triazole derivative is then coupled with 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid in the presence of a coupling agent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the pyridazinone moiety.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.

    Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.

    Substitution: Substitution reactions can lead to the formation of various amide or thioamide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the triazole and pyridazinone moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
  • 2-(2H-1,3-benzodioxol-5-yl)ethanol
  • (E)-5-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is unique due to its combination of a benzodioxole moiety with a triazole and pyridazinone moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzodioxole moiety and a pyridazinone structure , which contribute to its unique biological properties. The structural complexity allows for diverse interactions with biological targets.

The mechanism of action involves interactions with various molecular targets such as enzymes and receptors. The benzodioxole part may enhance binding affinity through π-π interactions or hydrogen bonding, while the pyridazinone structure could interact with active sites on proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds based on the benzoxazole skeleton demonstrated selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans . The structure–activity relationship (SAR) studies reveal that modifications to the phenyl substituents significantly affect antimicrobial potency.

2. Anticancer Properties

The compound's potential as an anticancer agent is supported by findings indicating that related compounds exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The selectivity for cancer cells over normal cells highlights its therapeutic promise.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis . This inhibition could lead to altered lipid metabolism and cellular responses.

Research Findings and Case Studies

Recent research has provided insights into the biological activity of this compound through various experimental approaches:

StudyFindings
Bernard et al. (2014)Identified cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines.
Chung et al. (2015)Demonstrated selective antibacterial activity against Bacillus subtilis.
Kakkar et al. (2018)Reported structure–activity relationships that guide the design of more potent derivatives.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O5/c24-16(8-26-12-1-2-13-14(7-12)28-11-27-13)19-5-6-22-17(25)4-3-15(21-22)23-10-18-9-20-23/h1-4,7,9-10H,5-6,8,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGGWTXNHPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.